N-ACETYL-3-(3-PYRIDYL)-ALANINE

Description

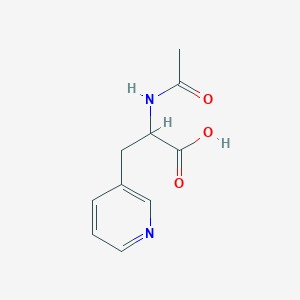

N-ACETYL-3-(3-PYRIDYL)-ALANINE is a modified alanine derivative featuring an acetylated amino group and a 3-pyridyl substituent at the β-carbon. The peptide’s molecular formula is C24H33N9O4 (MW: 511.577), with the acetylated 3-pyridyl-alanine moiety contributing to its structural complexity. The standalone compound’s hypothetical molecular formula is estimated as C11H13N2O3 (MW: ~237.24), though experimental validation is absent in the provided literature.

However, unlike tobacco-specific nitrosamines (e.g., NNK and NNAL), which share the 3-pyridyl motif, this compound lacks nitroso groups, likely altering its metabolic and toxicological profile.

Propriétés

Numéro CAS |

170092-30-5 |

|---|---|

Formule moléculaire |

C10H12N2O3 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

2-acetamido-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |

Clé InChI |

YPRICIIQJIPLOM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CN=CC=C1)C(=O)O |

SMILES canonique |

CC(=O)NC(CC1=CN=CC=C1)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-pyridin-3-yl-propionic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallizing to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetylamino-3-pyridin-3-yl-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

2-Acetylamino-3-pyridin-3-yl-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Acetylamino-3-pyridin-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs

2-ACETYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-DL-ALANINE

- CAS : 63024-18-0

- Molecular Formula : C12H13N3O3

- Molecular Weight : 259.26

- Key Features : Acetylated DL-alanine with a pyrrolopyridinyl substituent. The fused pyrrole-pyridine ring system may enhance π-π stacking interactions compared to the simple 3-pyridyl group in the target compound. This structural difference could influence solubility, receptor binding, and metabolic stability .

N-ACETYL-3-(3-PYRIDYL)-ALANINE (Hypothetical)

- Key Features: Acetylated L-alanine with a 3-pyridyl group. The absence of a nitroso group distinguishes it from carcinogenic nitrosamines like NNK.

Functional Analogs: Tobacco-Specific Nitrosamines

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)

- CAS : 64091-91-4

- Molecular Formula : C10H15N3O2

- Molecular Weight : 225.25

- Key Features: A potent carcinogen with a nitroso group and 3-pyridyl substituent. It induces lung and pancreatic tumors in rats via DNA adduct formation (e.g., O6-methylguanine) .

- Biological Activity :

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- CAS : 76071-03-3

- Molecular Formula : C10H15N3O2

- Molecular Weight : 225.25

- Key Features: Primary metabolite of NNK, retaining carcinogenicity. Induces pancreatic tumors (8/30 rats) and lung tumors (26/30 rats) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences: The acetylated alanines lack nitroso groups, which are critical for the DNA alkylation and carcinogenicity of NNK/NNAL.

Biological Implications: NNK and NNAL induce tumors via O6-methylguanine adduct accumulation, particularly in lung and pancreas .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-3-(3-Pyridyl)-Alanine?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-chemistry is a common approach. The pyridyl group can be introduced via reductive amination or coupling reactions with 3-pyridyl alanine precursors. For example, Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4) is a protected derivative used to incorporate this residue into peptides . Structural analogs like 3-(2-naphthyl)-L-alanine hydrochloride (CAS 122745-12-4) follow similar synthetic pathways, suggesting compatibility with standard amino acid coupling protocols .

Q. How can the purity of this compound be assessed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity analysis. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular identity and structural integrity. For instance, Fmoc-3-(3-pyridyl)-D-alanine (C23H20N2O4, MW 388.42) has been characterized using these techniques . Regulatory guidelines, as applied to analogs like Acetyl-3-(2-naphthyl)-D-alanine, emphasize compliance with pharmacopeial standards (USP/EP) for QC applications .

Advanced Research Questions

Q. How does the pyridyl substituent influence the physicochemical properties of alanine derivatives?

- Methodological Answer : The pyridyl group enhances hydrophilicity compared to aromatic substituents like naphthyl (e.g., 3-(2-naphthyl)-L-alanine hydrochloride ). This impacts solubility in aqueous buffers and interaction with biological targets. Computational modeling (e.g., logP calculations) and experimental data from analogs (e.g., 3-(3,4-dimethoxyphenyl)-L-alanine ) can predict stability and bioavailability.

Q. What are the challenges in detecting this compound in metabolomics studies?

- Methodological Answer : Metabolite detection requires high-resolution mass spectrometry (HRMS) due to low endogenous abundance. Signal suppression from matrix effects (e.g., plasma proteins) necessitates internal standards (ISTDs) like cotinine or glutathione for quantification . Studies on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolites highlight the need for targeted LC-MS/MS methods to distinguish structurally similar pyridyl derivatives .

Q. How is this compound utilized in peptide-based therapeutics?

- Methodological Answer : The compound is a key intermediate in peptide drugs like Degarelix (CAS 214766-78-6), a gonadotropin-releasing hormone antagonist. Its pyridyl group enhances binding affinity to receptors while maintaining metabolic stability . Structural analogs (e.g., Acetyl-O-methyl-D-tyrosine ) demonstrate the role of acetylated residues in improving pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.